molecular formula C8H11NOS B13154167 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one

2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one

Cat. No.: B13154167
M. Wt: 169.25 g/mol
InChI Key: UIGKVPHPMXWRFM-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of ketones It features a thiophene ring substituted with a methyl group and an ethanone moiety attached to a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one typically involves the following steps:

    Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.

    Methylation: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base.

    Ethanone Attachment: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methylamino Substitution: Finally, the methylamino group is introduced via nucleophilic substitution using methylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides replace the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine in ethanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one: Lacks the methyl group on the thiophene ring.

    2-(Amino)-1-(5-methylthiophen-3-yl)ethan-1-one: Lacks the methyl group on the amino group.

    2-(Methylamino)-1-(5-chlorothiophen-3-yl)ethan-1-one: Contains a chlorine atom instead of a methyl group on the thiophene ring.

Uniqueness

2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one is unique due to the presence of both the methylamino group and the methyl-substituted thiophene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Biological Activity

2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one, with the CAS number 1596859-54-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C8_8H11_{11}NOS
  • Molecular Weight : 169.25 g/mol
  • Structure : The compound features a methylamino group attached to an ethanone moiety, with a 5-methylthiophene substituent that may influence its biological interactions.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives of thiophene compounds, including those similar to this compound. For instance, compounds containing thiophene rings have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.78 µg/mL
Compound BS. aureus0.097 µg/mL

These findings suggest that modifications in the thiophene structure can enhance antimicrobial potency, indicating potential for this compound in developing new antibiotics .

Anti-inflammatory Activity

Thiophene derivatives have also been studied for their anti-inflammatory properties. The presence of the methylamino group is hypothesized to play a role in modulating inflammatory pathways. In vitro studies have shown that certain thiophene-based compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be explored further for therapeutic applications .

Study on Antimicrobial Efficacy

A study conducted by researchers involved synthesizing various thiophene derivatives and testing their antimicrobial efficacy using the agar diffusion method. The results indicated that compounds structurally similar to this compound exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .

Toxicological Assessment

Another critical aspect of evaluating the biological activity of this compound involves understanding its toxicity profile. Preliminary toxicological assessments indicate that while some derivatives show promising biological activity, they also exhibit varying degrees of cytotoxicity in human cell lines. Further investigations are necessary to establish a safe therapeutic window for clinical applications .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(methylamino)-1-(5-methylthiophen-3-yl)ethanone

InChI

InChI=1S/C8H11NOS/c1-6-3-7(5-11-6)8(10)4-9-2/h3,5,9H,4H2,1-2H3

InChI Key

UIGKVPHPMXWRFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(=O)CNC

Origin of Product

United States

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